![molecular formula C12H16O3 B1237831 12-oxo-5E,8E,10Z-dodecatrienoic acid](/img/structure/B1237831.png)
12-oxo-5E,8E,10Z-dodecatrienoic acid
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Overview
Description
12-oxo-5E,8E,10Z-dodecatrienoic acid is a medium-chain fatty acid.
Scientific Research Applications
Subheading Biological Activities and Neutrophil Interactions
12-oxo-5E,8E,10Z-dodecatrienoic acid (12-OxoDTrE) and its derivatives show significant agonist activities towards human neutrophils. These compounds induce a rapid and dose-dependent increase in the concentration of cytoplasmic free calcium in isolated peripheral blood human neutrophils. This activity is clearly detectable at concentrations greater than or equal to 10(-8) M. The carbonyl compounds also induce a decrease in right-angle light scatter, effects that are abolished by pretreatment of neutrophils with leukotriene B4. This suggests that the mechanisms of action of 12-OxoDTrE involve leukotriene B4 binding sites or a common activation sequence (Naccache et al., 1991).
Plant Wound Healing and Growth Regulation
Subheading Role in Plant Tissue Healing and Growth
12-Oxo-trans-10-dodecenoic acid (trans-10-ODA), an oxidation product of polyunsaturated fatty acids in plant tissues, shows structural similarity to traumatic acid, considered a wound hormone. This suggests that trans-10-ODA might be a precursor of traumatic acid. Experiments with cucumber and runner beans show that trans-10-ODA has growth-regulating properties, increasing in the esterified form with age and in response to tissue wounding. These findings suggest that trans-10-ODA is a natural compound with significant influence on plant development, potentially functioning as a wound hormone (Zimmerman & Coudron, 1979).
Synthesis and Chemical Transformation
Subheading Chemical Synthesis and Transformations
The thermal intramolecular Diels-Alder reaction of certain derivatives of 12-oxo-5E,8E,10Z-dodecatrienoic acid leads to the formation of compounds with significant yields, showcasing its potential in synthetic organic chemistry. The stereochemistry of the products from these reactions has been determined by 1H nuclear magnetic resonance spectra and other chemical analysis methods. This indicates the compound's utility in complex organic synthesis and as a precursor for various chemical transformations (Takeda et al., 1982).
properties
Product Name |
12-oxo-5E,8E,10Z-dodecatrienoic acid |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(5E,8E,10Z)-12-oxododeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C12H16O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h2-5,7,9,11H,1,6,8,10H2,(H,14,15)/b4-2+,5-3+,9-7- |
InChI Key |
ZRIOISYGDYRQIK-JDNZBGOLSA-N |
Isomeric SMILES |
C(C/C=C/C/C=C/C=C\C=O)CC(=O)O |
SMILES |
C(CC=CCC=CC=CC=O)CC(=O)O |
Canonical SMILES |
C(CC=CCC=CC=CC=O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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